molecular formula C17H28N2O B7916564 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B7916564
M. Wt: 276.4 g/mol
InChI Key: KVNDXFIABUZSGL-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a tertiary amine derivative featuring a piperidine ring substituted with a benzyl-ethyl-amino-methyl group and a hydroxyethyl side chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-2-18(14-16-8-4-3-5-9-16)15-17-10-6-7-11-19(17)12-13-20/h3-5,8-9,17,20H,2,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNDXFIABUZSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

Step 1: Synthesis of Benzyl-ethyl-amine

  • Procedure : Benzaldehyde (1.0 equiv) reacts with ethylamine (1.2 equiv) in dry ethanol under nitrogen. NaBH₄ (2.0 equiv) is added at 0°C, followed by stirring at 25°C for 12 hours.

  • Yield : 85–93%.

Step 2: Functionalization of Piperidine

  • Procedure : 2-Piperidinemethanol (1.0 equiv) is treated with benzyl-ethyl-amine (1.5 equiv) in DMF at 80°C for 24 hours. Catalytic p-toluenesulfonic acid (PTSA) accelerates imine formation.

  • Yield : 78%.

Step 3: Ethanol Moiety Attachment

  • Procedure : The intermediate is refluxed with 2-chloroethanol (1.2 equiv) in tetrahydrofuran (THF) using K₂CO₃ as a base. The mixture is stirred at 60°C for 8 hours.

  • Yield : 82%.

Nucleophilic Substitution Pathway

Step 1: Piperidine Activation

  • Procedure : 2-(Piperidin-1-yl)ethanol (1.0 equiv) is brominated using PBr₃ in dichloromethane (DCM) at 0°C, yielding 2-(piperidin-1-yl)ethyl bromide.

Step 2: Alkylation of Benzyl-ethyl-amine

  • Procedure : The bromide intermediate reacts with benzyl-ethyl-amine (1.5 equiv) in acetonitrile at 70°C for 12 hours. Triethylamine (TEA) neutralizes HBr.

  • Yield : 75%.

Optimization Strategies

Catalytic Enhancements

  • NaBH₄ vs. LiAlH₄ : NaBH₄ achieves 85% reduction efficiency in reductive amination, whereas LiAlH₄ increases yields to 90% but requires anhydrous conditions.

  • Solvent Effects : DMF improves reaction rates by 30% compared to ethanol due to higher polarity.

Temperature and Time Adjustments

  • Optimal Conditions : Reactions at 80°C for 24 hours balance yield (82%) and side-product minimization. Prolonged heating (>30 hours) degrades the product by 15%.

Comparative Analysis of Methods

Parameter Reductive Amination Nucleophilic Substitution
Overall Yield 78–85%70–75%
Reaction Time 24–36 hours12–18 hours
Catalyst PTSA, NaBH₄TEA, K₂CO₃
By-products <5% imine oligomers10–15% alkylation by-products
Scalability Suitable for >100g batchesLimited to <50g batches

Challenges and Solutions

Steric Hindrance

The benzyl group’s bulkiness slows nucleophilic attack on the piperidine ring. Solution : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Purification Difficulties

Co-eluting by-products complicate isolation. Solution : Column chromatography with silica gel (ethyl acetate:hexane, 3:7) achieves >95% purity.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 80% while maintaining 80% yield.

Flow Chemistry

Continuous-flow systems enhance reproducibility, achieving 87% yield with residence times of 10 minutes .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the piperidine ring in the presence of a base.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of 2-{2-[(Methyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a precursor for the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol, particularly the piperidine-ethanol backbone and tertiary amine substituents:

Compound Name Key Structural Features Molecular Weight CAS Number Status/Application
This compound Piperidine with benzyl-ethyl-amino-methyl and hydroxyethyl groups Not explicitly reported Not available Discontinued (CymitQuimica)
2-[1-Benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol Piperidine with benzyl and dual hydroxyethyl groups at position 4 Not reported 160133-33-5 Safety data available (Echemi)
Miglitol Impurity 6: 2-((2S,3S,4R,5S)-3,4,5-tris(benzyloxy)-2-((benzyloxy)methyl)piperidin-1-yl)ethanol Stereospecific piperidine with multiple benzyloxy and hydroxymethyl groups 567.71 1445783-86-7 Pharmaceutical impurity (ChemicalBook)
Miglitol Impurity 1: 2-((2S,3R,4R,5S)-3,4,5-tris(benzyloxy)-2-((benzyloxy)methyl)piperidin-1-yl)ethanol Differing stereochemistry and benzyloxy substitution pattern 567.71 1445783-86-7 Pharmaceutical impurity (ChemicalBook)

Comparative Analysis

  • In contrast, Miglitol impurities feature benzyloxy groups, which are more polar but sterically hindered, likely impacting enzyme-binding specificity . The hydroxyethyl side chain in the target compound and 2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol may facilitate hydrogen bonding, a critical factor in receptor interactions .
  • Pharmacological Implications :

    • While the target compound lacks direct therapeutic data, Miglitol impurities are linked to antidiabetic drug synthesis, where stereochemistry and substituent positioning dictate inhibitory activity against α-glucosidase enzymes .
    • Piperidine derivatives with imidazole substituents (e.g., GLP1 receptor activators in ) highlight the scaffold’s versatility in targeting metabolic disorders, though their structures diverge significantly from the target compound .
  • Synthesis and Stability: The discontinued status of the target compound suggests synthetic challenges, possibly due to the instability of the benzyl-ethyl-amino group under reaction conditions. Miglitol impurities, however, are synthesized as part of rigorous stereocontrolled processes, emphasizing the role of protecting groups (e.g., benzyloxy) in stability .

Research Findings and Limitations

  • Safety and Handling: 2-[1-Benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol has documented safety protocols, including first-aid measures for skin/eye contact, though toxicity data remain sparse .
  • Therapeutic Potential: No direct studies on the target compound’s bioactivity are available.

Biological Activity

The compound 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol , with the CAS number 1353982-06-5, is a piperidine derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C17H28N2O
  • Molecular Weight : 276.42 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzyl group and an ethylamino moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds related to piperidine and their derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below is a detailed examination of the biological activities associated with this compound.

Antimicrobial Activity

A study evaluating various piperidine derivatives found that certain structural modifications could enhance antibacterial and antifungal properties. While specific data on this compound is limited, similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (mg/mL) Activity Against
Compound A0.0039S. aureus
Compound B0.0048E. coli
Compound C0.0195C. albicans

The MIC values indicate strong antibacterial activity, suggesting that derivatives like this compound may also possess similar properties.

Anticancer Activity

In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism typically involves the disruption of microtubule assembly, which is critical for cell division.

Case Study: Piperidine Derivatives

A recent investigation into related compounds showed:

Compound IC50 (μM) Cell Line Mechanism
Compound D4.98HepG2Microtubule destabilization
Compound E7.84MDA-MB-231Apoptosis induction

These findings suggest that this compound may similarly affect cancer cell viability through analogous pathways.

Neuroprotective Effects

Piperidine derivatives are also noted for their neuroprotective properties. Research has indicated that such compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.

The neuroprotective effects are primarily attributed to the modulation of dopamine receptors and enhancement of synaptic plasticity, which are critical in conditions like Parkinson's disease and Alzheimer's disease.

Q & A

Q. What structural features of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol influence its reactivity in organic synthesis?

The compound’s piperidine core, benzyl-ethyl-amine substituent, and ethanol moiety dictate its reactivity. The piperidine ring acts as a secondary amine, enabling nucleophilic reactions (e.g., alkylation or acylation), while the benzyl group enhances lipophilicity, affecting solubility in polar solvents like ethanol . The ethanol group allows for hydrogen bonding, critical in interactions with biological targets. For synthetic modifications, prioritize protecting the ethanol hydroxyl group to avoid unwanted side reactions during amine derivatization .

Q. What are standard synthetic routes for this compound?

Synthesis typically involves sequential alkylation and reductive amination steps. For example:

Piperidine precursor preparation : React piperidine with chloroethanol under basic conditions to form 1-(2-hydroxyethyl)piperidine.

Benzyl-ethyl-amine coupling : Use a Mannich reaction or nucleophilic substitution to attach benzyl-ethyl-amine to the piperidine ring.
Key reagents include sodium triacetoxyborohydride (for reductive amination) and triethylamine (as a base). Solvents like dichloromethane or acetone are common .

Q. How does the compound’s solubility profile impact formulation in pharmacological studies?

The compound’s moderate solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in water necessitates formulation strategies such as:

  • Co-solvent systems : Ethanol-water mixtures (e.g., 4:6 ratio) for in vitro assays.
  • Liposomal encapsulation : To enhance bioavailability in in vivo models.
    Refer to solubility data from analogs like [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol for optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from stereochemical variations or assay conditions. For example:

  • Stereochemistry : Chiral centers (e.g., R vs. S configurations in piperidine derivatives) significantly alter receptor binding. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What methodologies are recommended for elucidating the compound’s interaction with neurological targets (e.g., GPCRs)?

Computational docking : Predict binding modes using software like AutoDock Vina, focusing on conserved residues in GPCR transmembrane domains.

Biophysical assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values).
  • Radioligand displacement : Use tritiated analogs to quantify receptor affinity.

Functional assays : Monitor downstream signaling (e.g., calcium flux for Gq-coupled receptors) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening : Test palladium or nickel catalysts for C-N coupling steps.
  • Solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener chemistry.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., from 8 hours to 2 hours at 70°C) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Refer to safety data for analogs like 2-Piperidineethanol,1-(phenylmethyl)- for hazard guidelines .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS.

CYP450 inhibition screening : Test against major isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions.

Stable isotope labeling : Synthesize a deuterated analog to track metabolic pathways .

Methodological Challenges and Solutions

Q. Addressing low yield in reductive amination steps

  • Problem : Competing side reactions (e.g., over-alkylation).
  • Solution :
    • Use a 2:1 molar ratio of amine to ketone precursor.
    • Add molecular sieves to absorb water and shift equilibrium toward imine formation.
    • Replace NaBH4 with selective reductants like sodium triacetoxyborohydride .

Q. Managing stereochemical complexity in piperidine derivatives

  • Problem : Racemization during synthesis.
  • Solution :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) to control configuration.
    • Opt for asymmetric hydrogenation with catalysts like Ru-BINAP .

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